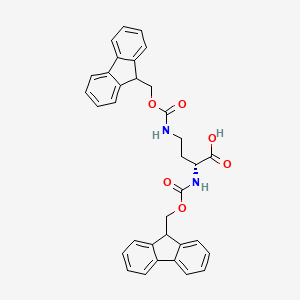

Fmoc-D-Dab(Fmoc)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

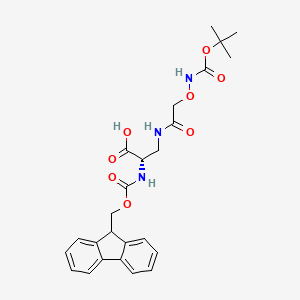

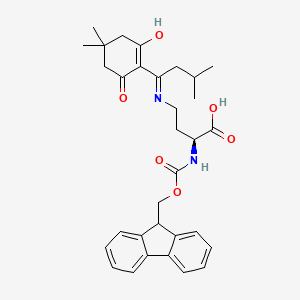

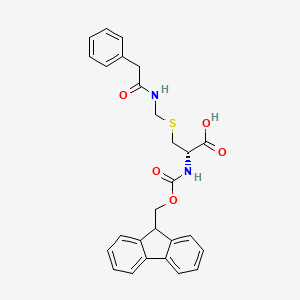

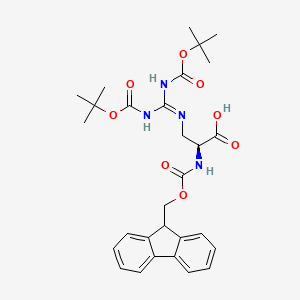

Fmoc-D-Dab(Fmoc)-OH: is a derivative of diaminobutyric acid, specifically the D-isomer, which is protected by two fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group is a popular protecting group for amines in peptide synthesis due to its stability under basic conditions and its easy removal under mildly acidic conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-D-Dab(Fmoc)-OH is widely used in the synthesis of complex peptides and proteins.

Biology: In biological research, peptides containing diaminobutyric acid residues are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .

Medicine: this compound is used in the development of peptide-based drugs, including antimicrobial peptides and peptide hormones. These peptides can exhibit enhanced stability and bioactivity due to the presence of diaminobutyric acid residues .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and biosensing .

Wirkmechanismus

Target of Action

Fmoc-D-Dab(Fmoc)-OH is a derivative of diaminobutyric acid (Dab), which is a key component in the structure of polymyxins . Polymyxins are lipopeptide antibiotics with potent anti-Gram-negative activity and are generally believed to target lipid A, the lipopolysaccharide (LPS) anchor found in the outer membrane of Gram-negative bacteria .

Mode of Action

The primary mechanism by which polymyxins, and by extension this compound, target Gram-negative bacteria is by binding to lipid A . Lipid A is a structurally complex biomolecule composed of a disaccharide consisting of two phosphorylated glucosamine . This interaction disrupts the bacterial cell membrane, leading to cell death .

Biochemical Pathways

The interaction of this compound with lipid A disrupts the integrity of the bacterial cell membrane. This disruption can lead to leakage of intracellular contents and ultimately cell death

Pharmacokinetics

For example, the presence of the Fmoc group can increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Result of Action

The result of this compound’s action is the disruption of the bacterial cell membrane, leading to cell death . This makes it a potentially effective antibiotic against Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial activity may be affected by the pH of the environment, as the charge of the compound can change with pH, potentially affecting its interaction with lipid A . Additionally, the presence of other substances in the environment, such as proteins or ions, could potentially interfere with the compound’s action .

Zukünftige Richtungen

The use of Fmoc-protected amino acids like Fmoc-D-Dab(Fmoc)-OH is a well-established technique in peptide synthesis . Future research may focus on developing new methods for peptide synthesis, improving the efficiency of Fmoc deprotection, or exploring new applications for Fmoc-protected amino acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dab(Fmoc)-OH typically involves the protection of the amino groups of diaminobutyric acid with Fmoc groups. This can be achieved through the reaction of diaminobutyric acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-D-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc groups using a base such as piperidine in DMF.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.

Substitution Reactions: Introduction of various functional groups at the amino or carboxyl termini.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: HATU or DIC in DMF or DCM.

Substitution: Various nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the desired application .

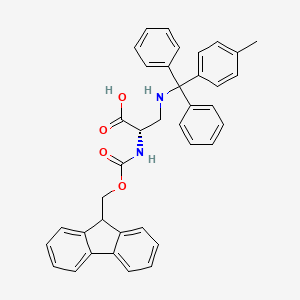

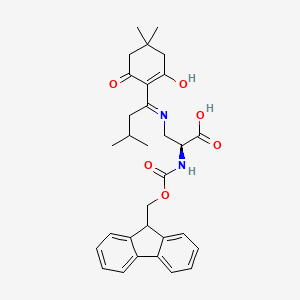

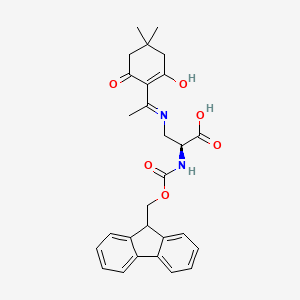

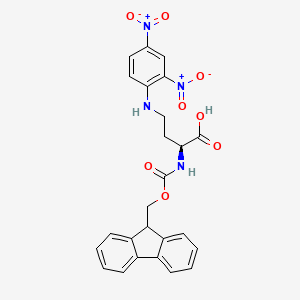

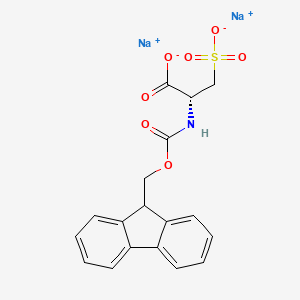

Vergleich Mit ähnlichen Verbindungen

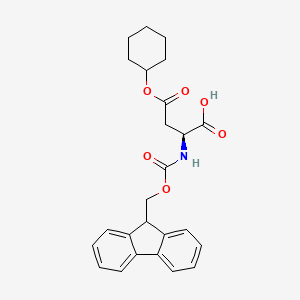

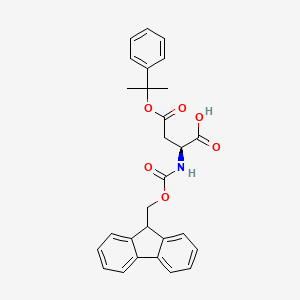

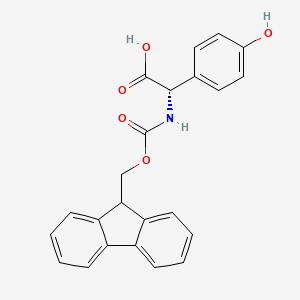

Fmoc-Dap(Fmoc)-OH: A similar compound with diaminopropionic acid instead of diaminobutyric acid.

Fmoc-Orn(Fmoc)-OH: Contains ornithine instead of diaminobutyric acid.

Uniqueness: Fmoc-D-Dab(Fmoc)-OH is unique due to the presence of diaminobutyric acid, which provides additional functional groups for chemical modifications and interactions. This makes it particularly useful in the synthesis of peptides with enhanced stability and bioactivity .

Eigenschaften

IUPAC Name |

(2R)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZDIZDLDRWFAC-WJOKGBTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.